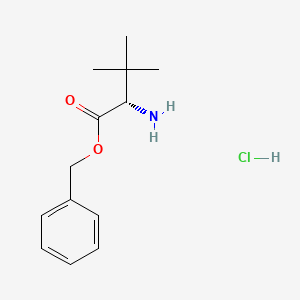

benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride

Description

Properties

IUPAC Name |

benzyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMFALAMZHMNIN-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176388-88-8 | |

| Record name | benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The compound benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride is typically prepared by:

- Starting from the corresponding amino acid, (2S)-2-amino-3,3-dimethylbutanoic acid (also known as tert-leucine).

- Esterification of the amino acid with benzyl alcohol or benzyl derivatives to form the benzyl ester.

- Conversion of the free amine or ester to its hydrochloride salt form to improve stability and handling.

The key challenges in the synthesis include maintaining stereochemical integrity (the (2S) configuration), achieving high purity, and efficient salt formation.

Esterification Methods

- The amino acid is reacted with benzyl alcohol under acidic or catalytic conditions.

- Common catalysts include acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Reaction conditions typically involve refluxing in an organic solvent like toluene or benzene with azeotropic removal of water to drive the equilibrium toward ester formation.

2.2. Carbodiimide-Mediated Coupling

- Using coupling reagents such as HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

- This method activates the carboxylic acid group of the amino acid to form an active ester intermediate that reacts with benzyl alcohol or benzylamine derivatives.

- The reaction is carried out at room temperature in solvents such as dichloromethane.

- This approach provides high yields and preserves stereochemistry.

Supporting Data from Literature:

- A general procedure for amino acid ester hydrochlorides synthesis involves stirring amino acid methyl ester hydrochlorides with triethylamine and coupling agents HBTU/HOBt in dichloromethane at room temperature, followed by purification via flash chromatography.

Formation of Hydrochloride Salt

- After esterification, the free base form of benzyl (2S)-2-amino-3,3-dimethylbutanoate is treated with hydrochloric acid gas or aqueous HCl to form the hydrochloride salt.

- This step is usually performed in an organic solvent like ethyl acetate or ethanol under controlled temperature (0–25°C).

- The hydrochloride salt formation improves compound stability, crystallinity, and facilitates purification.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Esterification | (2S)-2-amino-3,3-dimethylbutanoic acid, benzyl alcohol, acid catalyst or HBTU/HOBt, Et3N | 25–80°C | 3–24 hours | Carbodiimide coupling preferred for stereoselectivity |

| Salt Formation | HCl gas or aqueous HCl in organic solvent | 0–25°C | 1–3 hours | Controlled addition to avoid degradation |

Alternative Approaches and Related Processes

- Some patents describe the use of silyl-protected amino acid intermediates such as (S)-trimethylsilyl 2-amino-3,3-dimethylbutanoate to improve solubility and reactivity in esterification steps, followed by deprotection and salt formation.

- Oxidation methods related to amino acid derivatives are also reported, but these are more relevant for related carboxylic acid synthesis rather than the ester hydrochloride preparation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Direct Acid-Catalyzed Esterification | Benzyl alcohol, acid catalyst, reflux | Simple, cost-effective | Longer reaction times, possible racemization |

| Carbodiimide-Mediated Coupling (HBTU/HOBt) | HBTU, HOBt, Et3N, dichloromethane, r.t. | High yield, stereoselective | Requires expensive reagents |

| Silyl-Protected Intermediate Route | (S)-trimethylsilyl ester intermediate, mild conditions | Improved solubility and purity | Additional protection/deprotection steps |

Research Findings and Quality Considerations

- The carbodiimide-mediated coupling method is widely preferred in research and industrial settings due to its mild conditions and high stereochemical fidelity.

- Purification by flash chromatography ensures removal of coupling byproducts and unreacted materials, yielding high-purity this compound.

- The hydrochloride salt form enhances shelf-life and facilitates handling in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Peptide Synthesis

Benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride is primarily utilized in the synthesis of peptides and other bioactive compounds. Its ability to undergo modifications at the amino acid level makes it a valuable building block in peptide chemistry. The compound's structural characteristics enhance its reactivity, allowing for diverse synthetic pathways.

Table 1: Comparison of Amino Acid Derivatives in Peptide Synthesis

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl L-valinate | Ester derivative of valine | Contains an ester bond; used in peptide synthesis |

| Benzyl (2S)-2-amino-3,3-dimethylbutanoate | Dimethylated derivative | Increased steric hindrance; alters reactivity |

| Benzyl L-alaninate | Ester derivative of alanine | Simpler structure; less steric hindrance |

Drug Development

The compound's structural properties allow for modifications that may enhance its efficacy as a drug candidate. For instance, it can be evaluated for its potential as an inhibitor in various biological pathways, particularly those related to hormone-dependent cancers. Research indicates that similar compounds can block the production of estrogenic steroids, highlighting the potential therapeutic applications of this compound in cancer treatment .

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis using this compound, researchers demonstrated that modifying reaction conditions significantly improved yield and purity. The study emphasized the importance of steric factors introduced by the dimethyl groups on reactivity during coupling reactions.

A research team evaluated the biological activity of this compound as part of a broader investigation into amino acid derivatives' effects on cell signaling pathways. The findings suggested that the compound could modulate receptor activity, providing insights into its potential roles in metabolic regulation.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride and related compounds:

Physicochemical Properties

- Melting Point and Solubility: The methyl ester analogue (L-tert-leucine methyl ester HCl) has a melting point of 183–186°C and low solubility in water, DMSO, and methanol .

- Reactivity: The benzyl ester group is often used as a protecting group in peptide synthesis, removable via hydrogenolysis (e.g., using Pd/C under H₂) . Trifluoroethylamino derivatives (e.g., Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate) require prolonged reaction times (27 hours at 60°C), suggesting reduced nucleophilicity due to electron-withdrawing effects .

Biological Activity

Benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride is an amino acid derivative that serves as a significant compound in biochemical research and organic synthesis. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure : this compound features a benzyl group attached to the nitrogen atom of the amino acid moiety. Its molecular formula is C₉H₁₃ClN₂O₂, with a molecular weight of 202.66 g/mol.

Synthesis : The compound is synthesized through the esterification of the corresponding amino acid with benzyl alcohol, typically using dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme-Substrate Interactions : The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways.

- Receptor Modulation : Its structural features may enhance binding affinity to specific receptors, affecting cellular signaling pathways.

- Hydrophobic Interactions : The benzyl group increases lipophilicity, facilitating interactions with hydrophobic regions of proteins or cell membranes.

Biological Applications

This compound has diverse applications in biological research:

- Enzyme Studies : Used to investigate enzyme kinetics and mechanisms due to its ability to mimic natural substrates.

- Drug Development : Acts as a lead compound for developing pharmaceuticals targeting specific biological pathways.

- Metabolic Research : Utilized in studies examining amino acid metabolism and related disorders.

Table 1: Summary of Biological Activities

Case Study Example

A study investigated the effects of this compound on enzyme activity related to neurotransmitter synthesis. Results indicated that the compound significantly inhibited aromatic L-amino acid decarboxylase, suggesting potential therapeutic applications in treating neurological disorders .

Table 2: Comparison with Related Amino Acid Derivatives

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Benzyl (2S)-2-amino-3-hydroxypropanoate | Hydroxyl group present | Antioxidant properties |

| Benzyl (2S)-2-amino-4-methylpentanoate | Longer alkyl chain | Enhanced lipophilicity |

This comparison highlights how structural variations influence biological activity and potential applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride?

Methodological Answer: The synthesis involves reductive amination and hydrogenolysis steps. For reductive amination, suspend methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in dichloroethane with benzaldehyde and sodium triacetoxyborohydride under nitrogen. Stir for 10–24 hours at room temperature. Purify via column chromatography (hexane/ethyl acetate) to isolate intermediates. For hydrogenolysis, use palladium on carbon (20 wt.%) under hydrogen atmosphere in ethyl acetate, followed by HCl/dioxane treatment to yield the final product. Reaction yields vary (71–88%), depending on stoichiometry and reaction time .

Q. How can NMR spectroscopy validate the structure and purity of this compound?

Methodological Answer: 1H-NMR (DMSO-d6) analysis is critical. Key signals include:

- δ 8.98–9.00 (brs, 1H, NH2+),

- δ 3.86–3.89 (m, 1H, chiral center),

- δ 1.02 (s, 9H, tert-butyl group).

Integration ratios and splitting patterns confirm stereochemical integrity. For purity, use LC-MS with reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities <3% .

Q. What purification strategies address low yields in the final hydrogenolysis step?

Methodological Answer: Low yields often arise from incomplete deprotection or catalyst poisoning. Optimize by:

- Increasing Pd/C loading (e.g., 30–40 wt.%),

- Extending hydrogenation time (6–12 hours),

- Pre-treating solvents with molecular sieves to remove moisture.

Post-reaction, acidify with HCl/dioxane (4 M) and concentrate under reduced pressure to crystallize the hydrochloride salt .

Advanced Research Questions

Q. How does stereochemical configuration impact the compound’s utility in PROTAC design?

Methodological Answer: The (2S)-configuration is critical for binding E3 ubiquitin ligases (e.g., VHL). In PROTACs, the chiral center ensures proper orientation between the target protein and ligase. To study this, synthesize enantiomers and compare degradation efficiency via Western blotting. For example, (S,R,S)-AHPC (a derivative) shows >50% target degradation at 100 nM in cancer cell lines, while (R)-isomers are inactive .

Q. What advanced analytical methods resolve contradictions in reaction mechanism hypotheses?

Methodological Answer: Use isotopic labeling (e.g., 13C or 15N) to trace intermediates. For example, in reductive amination, track the incorporation of deuterated benzaldehyde (C6D5CHO) via LC-HRMS. Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps. Conflicting data on borohydride reductants (NaBH3CN vs. NaBH(OAc)3) may require DFT calculations to model transition states .

Q. How to design in vitro assays to evaluate this compound’s role in protein degradation pathways?

Methodological Answer:

- Cellular Uptake: Use fluorescently tagged derivatives (e.g., BODIPY-FL) and confocal microscopy.

- Degradation Efficiency: Treat cells (e.g., HEK293T) with 1–10 µM compound for 24 hours. Quantify target protein levels via immunofluorescence or NanoBRET.

- Off-Target Effects: Perform proteome-wide profiling using TMT-labeled mass spectrometry. Compare with negative controls (e.g., enantiomers or scrambled PROTACs) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for similar derivatives?

Methodological Answer: Variations in yields (e.g., 48% vs. 88%) often stem from:

- Solvent Polarity: Dichloroethane vs. THF affects imine stability.

- Catalyst Activity: Fresh vs. recycled Pd/C alters hydrogenation efficiency.

Systematic DOE (Design of Experiments) can isolate critical factors. For example, optimize benzaldehyde equivalents (1.0–1.2 eq.) and reaction time (8–24 hours) using a central composite design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.